molecular formula C13H19N3S B13426649 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B13426649
M. Wt: 249.38 g/mol
InChI Key: JXLODIFLMRRALV-UHFFFAOYSA-N
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Description

1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring

Preparation Methods

The synthesis of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isobutyl and thiophene groups.

    Methylation: The final step involves the methylation of the amine group to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: This compound differs in the position of the hydroxyl group, which can lead to different chemical and biological properties.

    1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide: The presence of a carboximidamide group introduces additional functionality, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a range of applications in different fields.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

N-methyl-1-[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine

InChI

InChI=1S/C13H19N3S/c1-10(2)8-16-9-11(7-14-3)13(15-16)12-5-4-6-17-12/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

JXLODIFLMRRALV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CNC

Origin of Product

United States

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